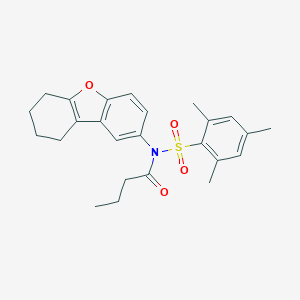

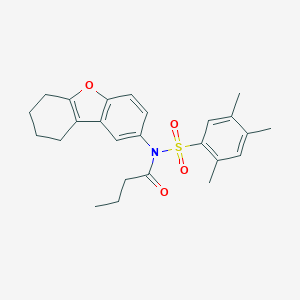

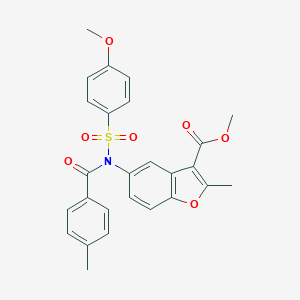

![molecular formula C21H17NO3S3 B491676 N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide CAS No. 518303-17-8](/img/structure/B491676.png)

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential biological activities . It is a type of thiophene sulfonamide, a class of compounds known for their diverse biological effects .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a p-methoxybenzyl (PMB) protection/deprotection strategy has been used for the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . This involves nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study involved the synthesis of sulfonamide-based Schiff base ligands and their coordination with transition metals, highlighting their potential in drug development. The ligands and metal complexes were characterized through various methods, including spectral analysis and density functional theory (DFT) computations. The antimicrobial and antioxidant activities of these compounds were found significant and enhanced upon chelation, indicating their potential as potent drugs in medical applications (Hassan et al., 2021).

Biological Applications

The antimicrobial and enzyme inhibitory activities of sulfonamide derivatives were assessed. Schiff bases synthesized from sulfonamides exhibited antimicrobial activities against various bacterial and fungal strains. They also showed inhibitory activity against enzymes like protease, α-amylase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in developing therapeutic agents (Chohan & Shad, 2011).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base was found to be a fluorescence turn-on probe for selective detection of Al3+ ions. The compound demonstrated a significant fluorescence enhancement in the presence of Al3+, indicating its potential application in fluorescence sensing and intracellular imaging (Mondal et al., 2015).

Propiedades

IUPAC Name |

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S3/c1-14-8-10-15(11-9-14)27-19-13-18(16-5-2-3-6-17(16)21(19)23)22-28(24,25)20-7-4-12-26-20/h2-13,22-23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDCWYSVDPQTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]phenyl isonicotinate](/img/structure/B491598.png)

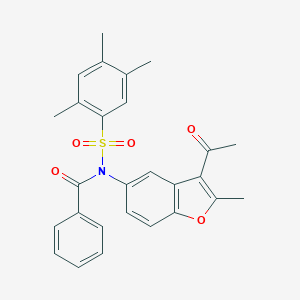

![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491600.png)

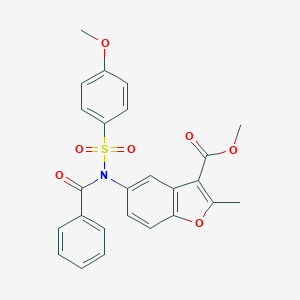

![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B491604.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluorobenzenesulfonamide](/img/structure/B491610.png)

amino]phenyl isonicotinate](/img/structure/B491612.png)

![4-{Isonicotinoyl[(4-methoxyphenyl)sulfonyl]amino}phenyl isonicotinate](/img/structure/B491628.png)

![Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491639.png)

![Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491641.png)